Cas no 3431-03-6 (6-Chloro-2-ethoxy-4-phenylquinazoline)

6-Chloro-2-ethoxy-4-phenylquinazoline is a synthetic organic compound with notable pharmacological properties. It exhibits high selectivity and efficacy in various biochemical pathways, making it a valuable tool in drug discovery and research. This compound boasts a unique structure that enhances its stability and bioavailability, facilitating its use in both in vitro and in vivo studies.
6-Chloro-2-ethoxy-4-phenylquinazoline structure
3431-03-6 structure
Product Name:6-Chloro-2-ethoxy-4-phenylquinazoline
CAS No:3431-03-6
MF:C16H13ClN2O
MW:284.74022269249
CID:6616129
PubChem ID:767361
Update Time:2025-06-18

6-Chloro-2-ethoxy-4-phenylquinazoline Chemical and Physical Properties

Names and Identifiers

    • BIM-0041099.P001
    • SR-01000429896
    • SR-01000429896-1
    • 3431-03-6
    • CBMicro_041128
    • 6-chloro-2-ethoxy-4-phenylquinazoline
    • 6-Chloro-2-ethoxy-4-phenyl-quinazoline
    • HZYLMZPCAMEQGW-UHFFFAOYSA-N
    • CCG-195332
    • STK843382
    • BRD-K72377408-001-01-6
    • AKOS000519852
    • F1070-0053
    • 6-Chloro-2-ethoxy-4-phenylquinazoline
    • Inchi: 1S/C16H13ClN2O/c1-2-20-16-18-14-9-8-12(17)10-13(14)15(19-16)11-6-4-3-5-7-11/h3-10H,2H2,1H3
    • InChI Key: HZYLMZPCAMEQGW-UHFFFAOYSA-N
    • SMILES: ClC1C=CC2=C(C=1)C(C1C=CC=CC=1)=NC(=N2)OCC

Computed Properties

  • Exact Mass: 284.0716407g/mol
  • Monoisotopic Mass: 284.0716407g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 3
  • Complexity: 309
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.5
  • Topological Polar Surface Area: 35Ų

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6-Chloro-2-ethoxy-4-phenylquinazoline Related Literature

Additional information on 6-Chloro-2-ethoxy-4-phenylquinazoline

Introduction to 6-Chloro-2-ethoxy-4-phenylquinazoline (CAS No. 3431-03-6)

6-Chloro-2-ethoxy-4-phenylquinazoline, identified by the Chemical Abstracts Service Number (CAS No.) 3431-03-6, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the quinazoline family, a class of molecules known for their diverse biological activities and potential therapeutic applications. Quinazolines and their derivatives have been extensively studied due to their role as key scaffolds in the development of drugs targeting various diseases, including cancer, infectious diseases, and neurological disorders.

The structural framework of 6-Chloro-2-ethoxy-4-phenylquinazoline consists of a quinazoline core substituted with a chlorine atom at the 6-position, an ethoxy group at the 2-position, and a phenyl ring at the 4-position. This specific substitution pattern imparts unique electronic and steric properties to the molecule, influencing its interactions with biological targets. The presence of the chlorine atom enhances electrophilicity, making it a valuable intermediate in further chemical modifications, while the ethoxy and phenyl groups contribute to hydrophobicity and binding affinity.

In recent years, there has been a surge in research focused on quinazoline derivatives as potential pharmacological agents. The quinazoline scaffold is particularly recognized for its ability to modulate enzyme activity and receptor binding. For instance, several quinazoline-based compounds have demonstrated inhibitory effects on kinases, which are overexpressed in many cancers. The structural features of 6-Chloro-2-ethoxy-4-phenylquinazoline make it a promising candidate for further derivatization to develop novel kinase inhibitors or other therapeutic agents.

One of the most compelling aspects of 6-Chloro-2-ethoxy-4-phenylquinazoline is its versatility as a building block in drug discovery. Researchers have leveraged its core structure to design molecules with enhanced potency, selectivity, and pharmacokinetic profiles. The chlorine substituent, in particular, serves as a handle for further functionalization through nucleophilic aromatic substitution or other cross-coupling reactions, allowing chemists to explore diverse chemical space.

Recent studies have highlighted the importance of quinazoline derivatives in addressing emerging therapeutic challenges. For example, research has shown that modifications at the 2-and 4 positions of the quinazoline ring can significantly alter binding interactions with biological targets. This has led to the development of compounds with improved pharmacological properties. The ethoxy group in 6-Chloro-2-ethoxy-4-phenylquinazoline may play a crucial role in stabilizing certain conformations or enhancing solubility, contributing to better drug delivery systems.

The phenyl ring at the 4-position adds another layer of complexity to the molecule's behavior. Phenyl-substituted quinazolines have been reported to exhibit stronger binding affinities due to π-stacking interactions or hydrophobic effects. These interactions are critical for designing molecules that can effectively engage with biological targets such as proteins or nucleic acids. The combination of these structural elements makes 6-Chloro-2-ethoxy-4-phenylquinazoline a versatile scaffold for medicinal chemists.

In addition to its potential as an intermediate in drug synthesis, 6-Chloro-2-ethoxy-4-phenylquinazoline has been explored for its antimicrobial properties. Quinazoline derivatives have shown activity against various bacterial and fungal strains, making them valuable candidates for developing new antibiotics or antifungals. The specific substitution pattern of this compound may contribute to its ability to disrupt microbial cell wall synthesis or interfere with essential metabolic pathways.

The synthesis of 6-Chloro-2-ethoxy-4-phenylquinazoline typically involves multi-step organic reactions starting from readily available precursors. Common synthetic routes include condensation reactions followed by chlorination and etherification steps. Advances in synthetic methodologies have enabled more efficient and scalable production processes, which are essential for industrial applications in pharmaceutical manufacturing.

From a computational chemistry perspective, 6-Chloro-2-ethoxy-4-phenoxyquinazoline has been subjected to molecular modeling studies to understand its binding mode with biological targets. These studies provide insights into how structural modifications can optimize drug-like properties such as binding affinity, selectivity, and metabolic stability. By leveraging computational tools, researchers can predict the behavior of this compound before conducting expensive experimental trials.

The future prospects of 6-Chloro - 2 - ethoxy - 4 - phenylquinazolin e (CAS No. 3431 - 03 - 6) are promising given its unique structural features and potential applications in drug discovery. Ongoing research aims to explore new derivatives with improved pharmacological profiles through rational design and high-throughput screening approaches. Collaborative efforts between academic institutions and pharmaceutical companies are likely to accelerate the development of novel therapeutics based on this scaffold.

In conclusion,6 - Chloro - 2 - eth oxy - 4 - phen ylquinozolin e represents an important intermediate in medicinal chemistry with significant potential for therapeutic applications . Its structural versatility , coupled with its demonstrated biological activities , makes it a valuable asset in ongoing drug discovery efforts . As research continues , this compound is expected to contribute further advancements in addressing critical health challenges through innovative chemical solutions .

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